molecular formula C6H11N B1613481 Cyclopent-3-en-1-ylmethanamine CAS No. 4492-42-6

Cyclopent-3-en-1-ylmethanamine

Cat. No.: B1613481
CAS No.: 4492-42-6
M. Wt: 97.16 g/mol
InChI Key: MKLFRAVVYRKTRH-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-ylmethanamine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Cyclopropanation and Aziridination

Cyclopent-3-en-1-ylmethanamine derivatives have been explored in catalytic cyclopropanation reactions. A novel approach for catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne has been demonstrated, utilizing a variety of transition metals as catalysts to produce (2-furyl)cyclopropanes in good yields. This process involves the formation of carbene-chromium intermediates in situ from ene-yne-ketones (Miki et al., 2002). Additionally, the scope and mechanism of intramolecular aziridination of cyclopent-3-enyl-methylamines to form 1-azatricyclo[2.2.1.0(2,6)]heptanes using lead tetraacetate have been studied, revealing efficient aziridination processes and proposing a highly electrophilic intermediate as the nitrene donor (Hu et al., 2009).

Enantioselective Cycloadditions

This compound derivatives also play a crucial role in enantioselective cycloadditions. The 1,3-dipolar cycloaddition reactions of azomethine ylides, for instance, are pivotal for constructing complex products with multiple stereocenters in a single step. This process is essential for synthesizing pyrrolidines, a fundamental scaffold in natural products and pharmaceuticals, with high yield and stereocontrol (Narayan et al., 2014).

Photovoltaic Applications

Recent research has also extended into material science, particularly in photovoltaic applications. A study on cyclopenta[hi]aceanthrylene-based dopant-free hole-transport material shows impressive power conversion efficiencies in organic–inorganic hybrid and all-inorganic perovskite solar cells. This underscores the potential of this compound derivatives in enhancing the efficiency and stability of solar cells, marking a significant step towards sustainable energy solutions (Zhang et al., 2019).

Photoacoustic Imaging

Furthermore, this compound derivatives have found applications in biomedical imaging. For example, upconversion nanoparticles, when covered with α-cyclodextrin, exhibit luminescence quenching and significant photoacoustic signal enhancement. This advancement enables the precise localization of these nanoparticles in live mice using photoacoustic tomography, presenting a novel approach for non-invasive imaging techniques (Maji et al., 2014).

Properties

IUPAC Name

cyclopent-3-en-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h1-2,6H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFRAVVYRKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633387
Record name 1-(Cyclopent-3-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-42-6
Record name 1-(Cyclopent-3-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopent-3-en-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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